molecular formula C12H13N3O3 B5531445 ethyl (3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)carbamate

ethyl (3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)carbamate

Cat. No.: B5531445
M. Wt: 247.25 g/mol
InChI Key: BFKLIJVOUGLFHG-UHFFFAOYSA-N
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Description

Ethyl (3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)carbamate is a quinazolinone derivative known for its diverse biological activities. Quinazolinone derivatives have been extensively studied due to their wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)carbamate typically involves the reaction of anthranilic acid derivatives with acyl chlorides to form benzoxazinone intermediates. These intermediates are then reacted with ethyl carbamate under specific conditions to yield the desired compound . The reaction conditions often include the use of dry pyridine as a solvent and heating the reaction mixture to facilitate the formation of the quinazolinone ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Properties

IUPAC Name

ethyl N-(3-methyl-4-oxoquinazolin-6-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-3-18-12(17)14-8-4-5-10-9(6-8)11(16)15(2)7-13-10/h4-7H,3H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKLIJVOUGLFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)N=CN(C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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